ethyl 2-(4-hydroxyphenyl)-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-hydroxyphenyl)-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxyphenyl)-1H-imidazole-5-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with ethyl glycinate hydrochloride in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxyphenyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Ethyl 2-(4-hydroxyphenyl)-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxyphenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties.
Comparison with Similar Compounds
Ethyl 2-(4-hydroxyphenyl)-1H-imidazole-5-carboxylate can be compared with other similar compounds such as:
2-(4-Hydroxyphenyl)-1H-imidazole-4-carboxylic acid: Similar structure but different position of the carboxylate group.
4-Hydroxy-2-quinolone: Contains a quinolone ring instead of an imidazole ring.
Thiazole derivatives: Contains a thiazole ring instead of an imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and ester functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-13-11(14-10)8-3-5-9(15)6-4-8/h3-7,15H,2H2,1H3,(H,13,14) |
InChI Key |
CPIWLSCKIVNTDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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